4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a dinitro-substituted cyclohexadienone via a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the nitration of benzoic acid derivatives followed by the formation of the hydrazinyl linkage. The nitration process can be achieved using concentrated nitric acid and sulfuric acid as catalysts . The subsequent formation of the hydrazinyl linkage involves the reaction of the nitrated compound with hydrazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and concentration, is crucial for maintaining product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
- 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide
- N-[2,3,5,5,6,6-Hexachloro-4-oxocyclohexa-2-en-1-ylidene]-4-methylbenzene-1-sulfonamide
Uniqueness
4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a dinitro-substituted cyclohexadienone and a benzoic acid moiety linked via a hydrazinyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64896-25-9 |
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Molecular Formula |
C13H8N4O7 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
4-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H8N4O7/c18-12-10(5-9(16(21)22)6-11(12)17(23)24)15-14-8-3-1-7(2-4-8)13(19)20/h1-6,18H,(H,19,20) |
InChI Key |
LLIVUBRUCCRDNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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